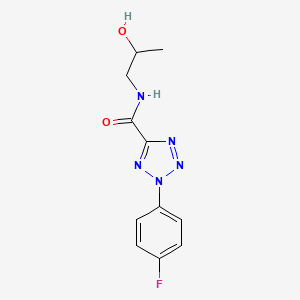

2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide

Description

2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a hydroxypropyl moiety, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-hydroxypropyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5O2/c1-7(18)6-13-11(19)10-14-16-17(15-10)9-4-2-8(12)3-5-9/h2-5,7,18H,6H2,1H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRDYIYMBSIJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Reaction Conditions

- Solvent system : Dimethylformamide (DMF) or toluene/water biphasic mixtures.

- Temperature : 80–100°C for 12–24 hours.

- Catalyst : Catalytic Lewis acids (e.g., ZnCl₂) enhance regioselectivity toward 2H-tetrazoles.

The reaction proceeds via:

$$

\text{4-Fluorobenzonitrile} + \text{NaN}_3 \xrightarrow{\Delta, \text{DMF}} \text{2-(4-Fluorophenyl)-2H-tetrazole-5-carbonitrile}

$$

Subsequent hydrolysis of the cyano group to carboxylic acid is achieved using concentrated HCl or H₂SO₄.

For late-stage functionalization, palladium-catalyzed cross-coupling enables the introduction of the 4-fluorophenyl group. This method is advantageous for modular synthesis:

Reaction Protocol

Key Observations

- Yield optimization : Excess boronic acid (1.5–2.0 equiv) improves conversion.

- Scalability : Demonstrated on multimillimolar scales with >50% overall yield.

Carboxamide Formation: Coupling with 2-Hydroxypropylamine

The final step involves converting the tetrazole-5-carboxylic acid to the corresponding carboxamide. Two primary strategies are employed:

Acyl Chloride Intermediate

- Activation : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride.

- Amidation : Reaction with 2-hydroxypropylamine in dichloromethane (DCM) at 0–5°C.

$$

\text{Tetrazole-5-COCl} + \text{H}2\text{N-(CH}2\text{)2CH(OH)CH}3 \rightarrow \text{Target Compound}

$$ - Yield : 70–85% after purification by recrystallization.

Coupling Reagents

- EDC/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF.

- Conditions : Room temperature, 12–18 hours, followed by aqueous workup.

One-Pot Tandem Synthesis

Recent advances combine cycloaddition, coupling, and amidation in a single pot, reducing purification steps:

Procedure Overview

Advantages

Analytical Characterization

Critical validation data for synthesized batches include:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Cycloaddition + Amidation | 70–85 | 90–95 | Moderate | High |

| Suzuki Coupling | 50–60 | 85–90 | High | Moderate |

| One-Pot Tandem | 65–75 | >95 | High | Low |

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The tetrazole ring can be reduced under specific conditions to yield an amine derivative.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Introduction of various substituents on the fluorophenyl ring, depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

-

Antiallergic Activity :

- Research indicates that tetrazole derivatives exhibit antiallergic properties. A study demonstrated that certain derivatives showed significant antiallergic activity in rat models, establishing a structure-activity relationship (SAR) that could guide future synthesis of more potent derivatives.

-

Anti-inflammatory Effects :

- The compound's ability to inhibit specific cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory conditions.

-

Antimicrobial Activity :

- Preliminary studies have indicated that related tetrazole compounds possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell function.

Case Study 1: Antiallergic Properties

In a controlled study, researchers evaluated the antiallergic effects of 2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide in rat models. The results showed a significant reduction in allergic responses compared to control groups, supporting its potential use in allergy treatments.

Case Study 2: Inhibition of COX Enzymes

A pharmacological study assessed the inhibitory effects of the compound on COX enzymes. It was found that the compound effectively reduced inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide

- 2-(4-bromophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide

- 2-(4-methylphenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide

Uniqueness

2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Biological Activity

2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tetrazole ring, a fluorophenyl group, and a hydroxypropyl moiety, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's IUPAC name is 2-(4-fluorophenyl)-N-(2-hydroxypropyl)tetrazole-5-carboxamide. It has the following chemical structure:

- Molecular Formula : C11H12FN5O2

- Molecular Weight : 251.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The tetrazole ring can mimic certain biological molecules, enabling the compound to bind to active sites and modulate their activity. This interaction can lead to inhibition or activation of various biochemical pathways.

Antiallergic Activity

Research has indicated that related tetrazole compounds exhibit antiallergic properties. A study demonstrated that certain derivatives of tetrazole-5-carboxamides showed significant antiallergic activity in rat models, establishing a structure-activity relationship (SAR) that could guide future synthesis of more potent derivatives .

Antihypertensive Effects

A recent investigation into tetrazole derivatives revealed promising antihypertensive activities. Compounds synthesized from related structures showed significant blood pressure-lowering effects in animal models. For instance, derivatives exhibited improved efficacy compared to standard medications like valsartan, suggesting potential therapeutic applications in hypertension management .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that certain tetrazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be competitive with established antibiotics .

Case Studies and Research Findings

- Antiallergic Activity Study : A series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides were synthesized and evaluated for antiallergic activity using the passive cutaneous anaphylaxis (PCA) test in rats. One derivative was found to be significantly more potent than disodium cromoglycate (DSCG), highlighting the therapeutic potential of these compounds .

- Antihypertensive Activity Evaluation : A study on ester derivatives based on the tetrazole structure showed that several compounds had significant antihypertensive effects in vivo. The most effective derivatives demonstrated IC50 values comparable to or better than existing antihypertensive drugs .

- Antimicrobial Evaluation : Research into the antimicrobial properties of pyrrole-benzamide derivatives indicated that compounds with similar structural features exhibited strong antibacterial activity, with MIC values significantly lower than those of control antibiotics .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-hydroxypropyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves condensation of fluorophenyl precursors with tetrazole intermediates. For example, analogous compounds (e.g., 5-fluoropentyl-N-fluorophenyl carboxamides) are synthesized via nucleophilic substitution or coupling reactions, with yields improved by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Purity optimization may involve recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- 1H/13C-NMR : Key markers include the fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and hydroxypropyl protons (δ 1.2–1.5 ppm for CH3, δ 3.4–3.8 ppm for CH2-OH).

- FT-IR : Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the calculated molecular weight (C₁₁H₁₁FN₄O₂: 266.23 g/mol). Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How can molecular docking studies evaluate this compound’s interaction with enzymes like TMPRSS2, and what computational parameters are critical?

Docking studies require homology modeling (e.g., using thrombin structures as templates for TMPRSS2) and software like AutoDock Vina. Key parameters:

Q. What in vitro/in vivo models assess metabolic stability, and how do hepatocyte incubation studies inform pharmacokinetics?

- Hepatocyte Incubation : Incubate with human hepatocytes (1 mg/mL compound in methanol) and analyze metabolites via LC-MS/MS. Monitor hydroxylation or glucuronidation at the hydroxypropyl group.

- In Vivo Models : Rodent studies can track plasma half-life (t1/2) and bioavailability. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. What challenges arise in crystallographic studies of this compound, and how can X-ray data resolve structural ambiguities?

Challenges include poor crystal growth due to flexible hydroxypropyl groups. Solutions:

- Co-Crystallization : Use solvents like ethanol/water mixtures to stabilize hydrogen bonds.

- Data Refinement : Apply SHELXL for anisotropic displacement parameters and resolve electron density ambiguities around the tetrazole ring. Reported analogs show space group P2₁/c with Z = 4 .

Data Contradiction and Analysis

Q. How can researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition vs. metabolic instability)?

- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., fluorogenic substrate assays for TMPRSS2 inhibition).

- Metabolic Profiling : Compare hepatocyte data with microsomal stability tests to identify conflicting degradation pathways. Adjust substituents (e.g., fluorophenyl vs. methoxyphenyl) to balance potency and stability .

Q. What strategies address inconsistent synthetic yields reported in literature?

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading).

- Mechanistic Studies : Probe intermediates via LC-MS to identify side reactions (e.g., tetrazole ring decomposition at high temperatures) .

Methodological Best Practices

Q. How should researchers design SAR studies to optimize this compound’s bioactivity?

Q. What analytical workflows ensure reproducibility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.